molecular formula C18H16O3 B6339539 2-Hydroxy-6-(4-phenyl-buta-1,3-dienyl)-benzoic acid methyl ester CAS No. 365542-25-2

2-Hydroxy-6-(4-phenyl-buta-1,3-dienyl)-benzoic acid methyl ester

Cat. No. B6339539
CAS RN: 365542-25-2
M. Wt: 280.3 g/mol
InChI Key: IKSVULXRGCHDJI-YOYBCKCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-6-(4-phenyl-buta-1,3-dienyl)-benzoic acid methyl ester, otherwise known as 2-H-6-P-B-D-BAM, is a type of organic compound that has been studied for its potential applications in the scientific and medical fields. It is a white crystalline solid with a melting point of 130-131°C and a boiling point of 259-261°C. This compound has been studied for its potential to act as an antioxidant, antimicrobial, anti-inflammatory, and anticancer agent. Its unique structure and properties make it an attractive candidate for use in a variety of laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 2-Hydroxy-6-(4-phenyl-buta-1,3-dienyl)-benzoic acid methyl ester is involved in various synthetic and chemical studies. For instance, the synthesis of polyunsaturated constituents of phenolic lipids involved a related diene, highlighting the compound's role in organic synthesis and the development of phenolic lipid analogs. This process demonstrates the utility of such compounds in synthesizing complex molecular structures, which could have implications in material science, medicinal chemistry, and the study of natural products (Tyman & Visani, 1997).

Bioactive Compound Synthesis

Compounds related to 2-Hydroxy-6-(4-phenyl-buta-1,3-dienyl)-benzoic acid methyl ester have been investigated for their bioactivity. For example, a new isoprenyl phenyl ether compound isolated from mangrove fungus exhibited antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents. The compound also showed cytotoxicity against the hepG2 cell line, indicating its potential use in cancer research (Shao et al., 2007).

Materials Science and Catalysis

The synthesis of novel compounds involving 2-Hydroxy-6-(4-phenyl-buta-1,3-dienyl)-benzoic acid methyl ester analogs has implications in materials science and catalysis. For example, the synthesis and molecular structure of trinuclear ruthenium cluster cations incorporating similar dienyl ester derivatives illustrate the compound's role in developing complex metal-organic frameworks, which could have applications in catalysis, gas storage, and separation technologies (Vieille-Petit et al., 2004).

Environmental and Biological Implications

The hydrolysis of esters, including those related to 2-Hydroxy-6-(4-phenyl-buta-1,3-dienyl)-benzoic acid methyl ester, by extracts from different layers of human skin, has been studied. This research is crucial for understanding the environmental and biological fate of such compounds and their potential impact on human health, highlighting the importance of studying the biotransformation processes of synthetic compounds (Lobemeier et al., 1996).

properties

IUPAC Name

methyl 2-hydroxy-6-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3/c1-21-18(20)17-15(12-7-13-16(17)19)11-6-5-10-14-8-3-2-4-9-14/h2-13,19H,1H3/b10-5+,11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSVULXRGCHDJI-YOYBCKCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1O)C=CC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=CC=C1O)/C=C/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-6-(4-phenyl-buta-1,3-dienyl)-benzoic acid methyl ester

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